molecular formula C9H9ClO B13323533 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Cat. No.: B13323533
M. Wt: 168.62 g/mol
InChI Key: DZRZXHWANXITLM-UHFFFAOYSA-N
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Description

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octatriene core. Its structure includes:

  • Chlorine substituent at position 5.
  • Methyl group at position 7.
  • Hydroxyl group (-OH) at position 7.

This compound belongs to the benzocyclobutene family, known for their strained cyclic systems and applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3

InChI Key

DZRZXHWANXITLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylbicyclo[4.2.0]octa-1(6),2,4-triene and a chlorinating agent.

    Chlorination: The chlorination step involves the introduction of a chlorine atom to the bicyclic ring system. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Hydroxylation: The hydroxylation step introduces a hydroxyl group (-OH) to the compound. This can be accomplished using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 can participate in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated in structurally similar bicyclic chlorinated compounds under these conditions:

  • Catalyst : Pd(OAc)₂ (0.05–0.1 equiv)

  • Ligand : BINAP (0.1–0.2 equiv)

  • Base : Cs₂CO₃ (2–3 equiv)

  • Solvent : Dioxane or THF at 110°C for 24–48 hours .

Replacing chlorine with other groups (e.g., aryl, alkoxy) modifies the compound’s electronic properties and steric profile, enhancing its utility in medicinal chemistry .

Hydroxyl Group Functionalization

The hydroxyl group at position 7 undergoes typical alcohol reactions:

Protection as Silyl Ethers

Reaction with chlorosilanes in the presence of imidazole or Et₃N yields protected derivatives:

ReagentConditionsYieldProduct Application
ChlorodimethylvinylsilaneCH₂Cl₂, 0°C to RT, 2–4h52–92%Stabilizes alcohol for further reactions

Oxidation to Ketones

Controlled oxidation using DMSO and oxalyl chloride at -78°C converts the hydroxyl group to a ketone, enabling subsequent α-functionalization :

—OHDMSO, (COCl)₂—C=O\text{—OH} \xrightarrow{\text{DMSO, (COCl)₂}} \text{—C=O}

Reduction of Conjugated Dienes

The bicyclo[4.2.0]octa-1(6),2,4-triene system contains conjugated double bonds that undergo selective hydrogenation. Catalytic hydrogenation (H₂, Pd/C) reduces the 1,3-diene moiety while preserving aromaticity in adjacent rings, yielding partially saturated derivatives.

Ring-Opening Reactions

Under acidic or basic conditions, strain in the bicyclic framework promotes ring-opening:

  • Acid-Catalyzed Hydration : Generates diols via water addition to the strained bridgehead .

  • Base-Mediated Rearrangement : Forms linear or fused-ring products depending on reaction conditions .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related bicyclic alcohols due to its unique substituents:

CompoundKey FeatureReactivity Difference
7-Methylbicyclo[4.2.0]octa-1(6),3,5-trien-7-aminoAmine groupHigher nucleophilicity; prone to diazotization
Bicyclo[4.2.0]octa-1(6),3,5-trieneNo substituentsLower polarity; inert in substitution reactions

The chlorine atom in 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol enhances electrophilicity at position 5, while the hydroxyl group enables hydrogen bonding and further derivatization .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing chlorine atom stabilizes transition states in substitution reactions via inductive effects .

  • Steric Effects : The methyl group at position 7 influences reaction regioselectivity by hindering access to the bridgehead .

Scientific Research Applications

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol with key analogs:

Compound Name Substituents Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol (Target) Cl (C5), CH₃ (C7) -OH (C7) C₉H₁₀ClO 169.5 Moderate polarity, potential H-bonding
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (BCB001) None -OH (C7) C₈H₈O 120.0 High polarity, low steric hindrance
5-Bromo-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid Br (C5), CH₃ (C7) -COOH (C7) C₉H₉BrO₂ 229.0 High acidity, lipophilic due to Br
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (BCB006) Br (C7) -Br (C7) C₇H₆Br 170.0 High lipophilicity, reactive in SN2

Functional Group and Reactivity Differences

  • Hydroxyl (-OH) vs. Carboxylic Acid (-COOH): The target compound’s -OH group (pKa ~10–12) is less acidic than the -COOH group (pKa ~4–5) in EN300-39922475, limiting its deprotonation in neutral conditions . The -OH group increases solubility in polar solvents (e.g., water, ethanol), whereas -COOH enhances solubility in basic aqueous solutions.
  • Halogen Effects (Cl vs. Br):

    • Chlorine (atomic radius: 0.79 Å) induces less steric hindrance than bromine (1.14 Å), making the target compound more reactive in nucleophilic substitutions compared to BCB006 .
    • Bromine’s higher polarizability increases van der Waals interactions, leading to higher boiling points in brominated analogs (e.g., BCB006: ~200°C estimated) vs. chlorinated derivatives (~180°C) .

Steric and Electronic Impacts

  • This effect is absent in BCB001, which lacks substituents . Electron-donating methyl groups may stabilize the bicyclic system via hyperconjugation, contrasting with electron-withdrawing halogens (Cl, Br) that destabilize the ring .

Q & A

Q. Key Variables :

ParameterMicrowave Method ()Thermal Method ()
Yield59–69%~50%
Reaction TimeMinutes (microwave)Hours (reflux)
StereocontrolLimitedHigh (chiral catalysts)

Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate these configurations?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use (S)-1-methyl-3,3-diphenyltetrahydro-oxazaborolidine () to achieve enantiomeric excess >90%.
  • X-ray Crystallography : Definitive structural confirmation (e.g., rac-4-methoxy derivatives in ) resolves ambiguities in NMR-based assignments.
  • Chiral HPLC : Separate diastereomers (e.g., Ivabradine impurities in ) using polar stationary phases (C18 columns) with methanol/water gradients.

Q. Critical Data :

  • NOE NMR Experiments : Differentiate axial vs. equatorial substituents in bicyclic systems.
  • Optical Rotation : Compare with literature values (e.g., reports [α]D for hydrochloride salts).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and chloro (550–650 cm⁻¹) stretches ().
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (quaternary carbons) and COSY (coupling in bicyclic framework). Key markers:
    • Methyl groups: δ 1.2–1.5 ppm ().
    • Aromatic protons: δ 6.8–7.5 ppm ().
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 174.21 in ).

Advanced: What computational models predict the reactivity of bicyclo[4.2.0]octa systems?

Methodological Answer:

  • DFT Calculations : Model ring strain and transition states for cycloadditions (e.g., ’s Diels-Alder analogs).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. methanol in ).
  • QSPR Models : Relate substituent effects (e.g., chloro vs. methoxy) to reaction rates using Hammett σ constants ().

Q. Case Study :

  • Microwave vs. Thermal Activation : DFT shows reduced activation energy (ΔG‡) by 15–20 kJ/mol under microwave conditions ().

Basic: How to ensure reproducibility of synthesis and characterization data?

Methodological Answer:

  • Detailed Protocols : Follow ’s guidelines: report exact equivalents, solvent grades, and purification Rf values.
  • Control Experiments : Replicate known syntheses (e.g., Ivabradine intermediates in ) to validate equipment calibration.
  • Data Archiving : Deposit raw spectral data in repositories (e.g., PubChem in ) for peer validation.

Advanced: How to resolve contradictions in spectral data for diastereomeric impurities?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Map through-space couplings to distinguish regioisomers (e.g., ’s diastereomer mixtures).
  • Crystallographic Refinement : Compare experimental vs. predicted powder XRD patterns ().
  • Tandem MS/MS : Fragment ions (e.g., m/z 484.59 in ) confirm impurity structures.

Q. Case Study :

  • Contradictory Melting Points : Re-evaluate purity via DSC (Differential Scanning Calorimetry) if literature values conflict ( vs. 6).

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C; chloro derivatives degrade via radical pathways ().
  • Hydrolytic Stability : Monitor pH (neutral buffers preferred) to prevent ring-opening (e.g., ’s acid-sensitive intermediates).

Advanced: What mechanistic insights explain regioselectivity in functionalization reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Chloro groups direct meta-addition (’s thermodynamic data).
  • Steric Effects : Methyl groups hinder approach to the bicyclic core (e.g., ’s palladium-catalyzed hydrogenation).

Q. Experimental Design :

  • Isotopic Labeling : Use deuterated analogs () to track reaction pathways via MS.

Tables for Key Data

Q. Table 1: Comparative Yields in Synthesis Methods

MethodPrecursorCatalyst/SolventYieldCitation
Microwave (GP4)3-(p-chlorophenyl) derivativeBenzene sulfonate69%
Thermal Cyclization3,4-Dimethoxyphenylacetic acidOxazaborolidine50%
Palladium Hydrogenationrac-4-methoxy derivativePd/C, Methanol42%

Q. Table 2: Spectral Markers for Characterization

TechniqueKey Peaks/FeaturesDiagnostic UseCitation
¹H NMRδ 1.3 ppm (CH₃), δ 7.2 ppm (aromatic H)Substituent positioning
IR3450 cm⁻¹ (OH), 620 cm⁻¹ (C-Cl)Functional group ID
HRMS[M+H]⁺ = 174.21Molecular confirmation

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